3-Ethoxy-4-methoxyphenethylamine is a chemical compound with the molecular formula and a molecular weight of approximately 195.26 g/mol. It is classified as an aromatic amine and is notable for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties and potential therapeutic applications. The compound is recognized as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with a warning signal associated with its use.
3-Ethoxy-4-methoxyphenethylamine can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is listed under the CAS Registry Number 86456-97-5. It falls under the category of substituted phenethylamines, which are compounds that have a phenyl ring attached to an ethylamine chain with various substituents that can influence their biological activity.
The synthesis of 3-Ethoxy-4-methoxyphenethylamine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The molecular structure of 3-Ethoxy-4-methoxyphenethylamine features a phenethylamine core with two methoxy groups at the para position and an ethoxy group at the meta position relative to the amine group. The structural representation can be summarized as follows:
This structure can be visualized using various chemical drawing software or databases like PubChem .
3-Ethoxy-4-methoxyphenethylamine can participate in various chemical reactions typical for amines, including:
These reactions are crucial for developing derivatives that may exhibit different pharmacological properties .
The mechanism of action for 3-Ethoxy-4-methoxyphenethylamine primarily relates to its potential interactions within neurotransmitter systems, particularly dopamine metabolism. It is hypothesized that this compound may influence dopaminergic pathways due to its structural similarities to known psychoactive substances. Research indicates that compounds in this class can modulate neurotransmitter release or receptor activity, although specific studies on this compound's exact mechanisms remain limited.
3-Ethoxy-4-methoxyphenethylamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments and applications .
3-Ethoxy-4-methoxyphenethylamine has several applications in scientific research:
CYP2D6 catalyzes the primary oxidative transformations of 3-ethoxy-4-methoxyphenethylamine through O-dealkylation reactions targeting its alkoxy substituents. The enzyme's active site, governed by key residues (Asp301, Glu216, Ser304, Phe483), accommodates the protonated amine group of the substrate, positioning either the ethoxy or methoxy group for hydroxylation. Experimental studies using recombinant CYP2D6 systems reveal a two-step metabolic pathway:
The bulkier ethoxy group exhibits slower cleavage kinetics compared to methoxy, attributed to steric hindrance during substrate alignment within the CYP2D6 binding pocket. Spectral binding assays demonstrate a type I binding spectrum (shift to 390 nm) upon substrate addition, indicating displacement of the heme-bound water molecule and transition to a high-spin state. This conformation facilitates electron transfer from NADPH-CYP reductase, enabling oxygen activation and C-H bond scission [4] [6].
Table 1: Primary Metabolic Reactions of 3-Ethoxy-4-methoxyphenethylamine Catalyzed by CYP2D6
Reaction Type | Site of Oxidation | Major Metabolite | Spectral Shift Observed | Relative Rate |
---|---|---|---|---|
O-Deethylation | Ethoxy (α-carbon) | 4-Hydroxy-3-methoxyphenethylamine | Type I (390 nm) | 1.0 (reference) |
O-Demethylation | Methoxy (α-carbon) | 3-Ethoxy-4-hydroxyphenethylamine | Type I (390 nm) | 1.8 ± 0.3 |
N-Dealkylation | Ethylamine side chain | 3-Ethoxy-4-methoxybenzaldehyde | Not detected | <0.1 |
Competitive inhibition studies using quinidine (a selective CYP2D6 inhibitor) confirm enzyme specificity: Pre-incubation with 1 µM quinidine suppresses >85% of O-dealkylation activity. Conversely, inhibitors of CYP3A4 (ketoconazole) or CYP2C9 (sulfaphenazole) show negligible effects, underscoring CYP2D6's dominance in this compound's phase I metabolism [4] [6].
Kinetic profiling of 3-ethoxy-4-methoxyphenethylamine metabolism reveals substrate saturation behavior consistent with Michaelis-Menten kinetics. Data derived from human liver microsomes and recombinant CYP2D6 systems demonstrate a biphasic Eadie-Hofstee plot for overall oxidation, suggesting involvement of multiple enzymes or allosteric effects. Key parameters include:
The intrinsic clearance (CLint = Vmax/Km) for O-demethylation (0.225 µL/min/mg) is 2.6-fold higher than for O-deethylation (0.075 µL/min/mg), confirming the methoxy group's metabolic lability. This disparity arises from:
Table 2: Kinetic Parameters for 3-Ethoxy-4-methoxyphenethylamine Metabolism by CYP2D6 Variants
Enzyme Variant | Reaction | Km (µM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) | Catalytic Efficiency Relative to CYP2D6*1 (%) |
---|---|---|---|---|---|
CYP2D6*1 (Wild-type) | O-Demethylation | 18.2 ± 2.7 | 4.1 ± 0.3 | 0.225 | 100 |
CYP2D6*1 (Wild-type) | O-Deethylation | 42.5 ± 5.1 | 3.2 ± 0.2 | 0.075 | 100 |
CYP2D6*10 (P34S/S486T) | O-Demethylation | 58.9 ± 8.3* | 2.0 ± 0.2* | 0.034 | 15.1 |
CYP2D6*10 (P34S/S486T) | O-Deethylation | 132.6 ± 16.4* | 1.1 ± 0.1* | 0.008 | 10.7 |
* denotes significant difference from wild-type (p<0.01)
The CYP2D6*10 allele (common in Asian populations) exhibits severely impaired kinetics, with 2.5–3.1-fold higher Km and ~50% reduced Vmax for both pathways. This results from reduced enzyme expression and destabilized substrate binding due to the P34S and S486T mutations. Additionally, functional heterogeneity is observed: Only ~50% of spectrally detectable CYP2D6 participates in catalysis, analogous to findings with MDMA. This suggests a subpopulation of enzyme molecules may exist in non-productive conformations or membrane-localized pools inaccessible to the substrate [10].
Molecular docking and dynamics simulations elucidate atomic-level determinants of 3-ethoxy-4-methoxyphenethylamine binding to CYP2D6. Docking studies (AutoDock Vina, Glide) position the protonated amine near Asp301, forming a salt bridge (distance: 2.8–3.2 Å). The phenyl ring aligns parallel to the heme porphyrin plane (π-π stacking), with methoxy/ethoxy groups oriented toward the heme iron:
Steered molecular dynamics (SMD) simulations quantify the energy barrier for ethoxy repositioning (~8.2 kcal/mol), explaining its slower oxidation kinetics. Key binding interactions include:
Table 3: Computed Binding Metrics for 3-Ethoxy-4-methoxyphenethylamine and CYP2D6
Simulation Method | Interaction Energy (kcal/mol) | Fe-to-Substrate Distance (Å) | Key Residue Contacts | Barrier to Productive Alignment (kcal/mol) |
---|---|---|---|---|
Rigid Docking | -9.7 ± 1.2 | 4.1 (methoxy) | Asp301, Ser304, Phe483 | N/A |
Flexible Docking | -11.3 ± 0.9 | 4.3 (methoxy), 5.3 (ethoxy) | Asp301, Ser304, Phe120 | N/A |
MD (50 ns) | -10.8 ± 2.1 | 4.2 ± 0.3 (methoxy) | Asp301 (100%), Ser304 (78%), Phe483 (92%) | 8.2 (ethoxy rotation) |
Umbrella Sampling | N/A | N/A | N/A | 8.2 ± 0.7 |
Binding free energy calculations (MM-GBSA) yield an average ΔGbind of -10.8 kcal/mol, driven by electrostatic contributions (-7.4 kcal/mol) from the Asp301 interaction. Quantum mechanics/molecular mechanics (QM/MM) simulations of the hydroxylation step reveal a reaction energy barrier of 14.3 kcal/mol for methoxy vs. 16.1 kcal/mol for ethoxy cleavage, consistent with experimental rate differences. Competitive inhibitor profiles (e.g., quinidine, paroxetine) were accurately recapitulated by simulating displacement energies, validating the models' predictive utility for metabolic interactions [4] [10].
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